5-(4-Aminophenyl)thiophen-2-amine
Description
Significance of Thiophene (B33073) and 2-Aminothiophene Scaffolds in Organic Synthesis and Functional Materials
The thiophene ring is a privileged pharmacophore in drug discovery, appearing in numerous FDA-approved drugs. nih.gov Its bioisosteric relationship with the benzene (B151609) ring allows for the modification of pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov Thiophene derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. femaflavor.orgnih.govresearchgate.net
The 2-aminothiophene scaffold is a particularly versatile building block in organic synthesis. sci-hub.seumich.eduresearchgate.net It serves as a precursor for the synthesis of more complex heterocyclic systems, such as thienopyrimidines, which also possess significant pharmacological activities. sci-hub.seorganic-chemistry.org The Gewald reaction, a multicomponent condensation, is a well-established and convergent method for synthesizing polysubstituted 2-aminothiophenes. wikipedia.orgnih.gov Beyond pharmaceuticals, thiophene-based materials, especially polythiophenes, are integral to the field of materials science. Their excellent electronic properties and environmental stability make them suitable for applications in organic electronics, including conductive polymers, photovoltaic cells, and sensors. organic-chemistry.org
Overview of Heterocyclic Compounds Incorporating Aminophenyl Moieties
The aminophenyl group is a key structural motif in a variety of biologically active heterocyclic compounds. Its presence can facilitate crucial interactions with biological targets, such as forming hydrogen bonds with enzyme active sites. dur.ac.uk For instance, aminophenyl-substituted benzothiazoles have been investigated for their chemical properties and potential applications. rasayanjournal.co.in Similarly, aminophenyl-substituted thiazoles and thiadiazoles have been synthesized and evaluated for their biological activities, including as kinase inhibitors and antimicrobial agents. umich.eduuobabylon.edu.iq The combination of an aminophenyl group with a heterocyclic core often leads to compounds with interesting pharmacological profiles.
Research Context for 5-(4-Aminophenyl)thiophen-2-amine and its Structural Analogues
The specific compound this compound is situated at the intersection of the aforementioned areas of research. Its structure combines the versatile 2-aminothiophene scaffold with an aminophenyl substituent, suggesting potential for both biological activity and application in materials science. Research into its structural analogues provides a valuable framework for understanding its potential properties and applications.
A common synthetic strategy to obtain such compounds involves the synthesis of a nitro-substituted precursor, followed by reduction of the nitro group to an amine. For example, the synthesis and characterization of 5-(4-nitrophenyl)-substituted thiophenes have been reported, which can serve as direct precursors to this compound. nih.gov The reduction of the nitro group is a standard and efficient chemical transformation.
The biological evaluation of related aminophenyl-substituted thiophenes has shown promising results in various therapeutic areas. For instance, derivatives of 2-aminothiophene have been investigated as antileishmanial agents. nih.gov Furthermore, the structural analogue 2,5-bis(4-amidinophenyl)thiophene has been identified as an inhibitor of botulinum neurotoxin. nih.gov
In the realm of materials science, the incorporation of aminophenyl groups into thiophene-based polymers can modulate their electronic and optical properties. For example, copolymers based on tris(4-(thiophen-2-yl)phenyl)amine have been explored for their use in high-contrast electrochromic devices. wikipedia.org
The study of this compound and its analogues is driven by the quest for novel compounds with enhanced biological activities and tailored material properties. The synthetic accessibility of the 2-aminothiophene core, combined with the diverse functionalities that can be introduced via the aminophenyl group, makes this a rich area for further investigation.
Structure
3D Structure
Properties
CAS No. |
114314-63-5 |
|---|---|
Molecular Formula |
C10H10N2S |
Molecular Weight |
190.27 g/mol |
IUPAC Name |
5-(4-aminophenyl)thiophen-2-amine |
InChI |
InChI=1S/C10H10N2S/c11-8-3-1-7(2-4-8)9-5-6-10(12)13-9/h1-6H,11-12H2 |
InChI Key |
ZDWBGLOQMVWYLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)N)N |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Studies
Reactivity of the Thiophene (B33073) Ring System and its Substituents
The thiophene ring is an electron-rich five-membered aromatic heterocycle. researchgate.netwikipedia.org Its reactivity towards electrophilic substitution is significantly greater than that of benzene (B151609), a consequence of the sulfur atom's ability to delocalize its lone pair electrons into the π-system of the ring. numberanalytics.comnih.gov This increased electron density makes the ring more susceptible to attack by electrophiles. numberanalytics.com The substitution pattern of 5-(4-aminophenyl)thiophen-2-amine, with amino groups at the C2 position of the thiophene ring and the para-position of the phenyl ring, further enhances the reactivity of the molecule. Both amino groups are electron-donating, increasing the nucleophilicity of the aromatic systems.
Thiophene typically undergoes electrophilic substitution at the C2 (α) position. numberanalytics.comresearchgate.net Since this position is already substituted in the target molecule, electrophilic attack would be directed to the other available positions on the thiophene ring, influenced by the directing effects of both the amino group and the aminophenyl substituent. Common electrophilic substitution reactions that thiophene and its derivatives undergo include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. numberanalytics.comquimicaorganica.orgnih.gov
While less common, nucleophilic aromatic substitution (SNAr) on the thiophene ring is also possible, particularly when the ring is substituted with strong electron-withdrawing groups and a good leaving group. nih.gov The SNAr mechanism generally proceeds in a stepwise fashion, involving the initial addition of a nucleophile to form a Meisenheimer-like intermediate, followed by the elimination of the leaving group. nih.gov
Transformations Involving the Aminophenyl Group
The aminophenyl portion of the molecule offers distinct reactivity, primarily centered around the primary amino group and the aromatic phenyl ring.
The primary amino group on the phenyl ring readily undergoes condensation reactions with aldehydes to form imines, commonly known as Schiff bases. researchgate.netyoutube.com This reaction is typically catalyzed by acid or base and involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration. youtube.com This transformation is a versatile method for introducing a wide variety of functional groups into the molecule. The resulting Schiff bases derived from thiophene-containing amines have been investigated for their coordination chemistry and biological activities. acs.orgresearchgate.net
Table 1: Examples of Schiff Base Formation with Amino-Thiophene Derivatives
| Amine Reactant | Aldehyde Reactant | Resulting Schiff Base Product | Reference |
|---|---|---|---|
| 2-Aminothiophene derivative | Substituted benzaldehydes | Thiophene-derived imine | acs.org |
| 5-Substituted-1,3,4-thiadiazol-2-amine | Aromatic aldehydes | Thiadiazole-containing Schiff base | researchgate.net |
| 4-(2-Aminophenyl)-morpholine | Substituted benzaldehydes | Morpholine-containing Schiff base | nih.gov |
The amino group is a powerful activating group and directs electrophilic substitution to the ortho and para positions of the benzene ring. In this compound, the para position is occupied by the thiophene substituent. Therefore, electrophilic attack will preferentially occur at the positions ortho to the amino group.
Nucleophilic substitution on the aminophenyl ring is generally difficult as the amino group is a poor leaving group and the ring is electron-rich. youtube.com Such reactions typically require harsh conditions or the presence of a strongly electron-withdrawing group and a suitable leaving group on the ring, which are not present in the parent molecule. The reaction of amines with alkyl halides, however, is a common nucleophilic substitution that leads to alkylation of the amine. youtube.comyoutube.com
Formation of Conjugated Systems and Polymeric Materials
The structure of this compound, containing both thiophene and aniline (B41778) moieties, makes it an excellent monomer for the synthesis of conjugated polymers and as a building block for porous crystalline materials.
Both thiophene and aniline are well-known precursors for conducting polymers. mdpi.comyoutube.com Copolymers of thiophene and aniline can be synthesized to tune the material's electronic and physical properties. mdpi.com Polymerization can be achieved through various methods, including chemical or electrochemical oxidative polymerization. The resulting polymers possess an extended π-conjugated system along the backbone, which is responsible for their electrical conductivity and interesting optical properties. rsc.org Another approach for creating polymeric structures is through the ring-opening polymerization (ROP) of cyclic monomers like N-carboxyanhydrides derived from amino acids. nih.gov
Table 2: Polymerization Approaches for Thiophene and Aniline Derivatives
| Monomer Type | Polymerization Method | Key Feature of Resulting Polymer | Reference |
|---|---|---|---|
| Aniline and Thiophene | Atmospheric Pressure Plasma Jets | Copolymer thin film with tunable electrical properties | mdpi.com |
| TEMPO-substituted Thiophene | Chemical and Electrochemical | Paramagnetic and electronically conductive polymer | rsc.org |
| Amino Acid N-carboxyanhydrides | Ring Opening Polymerization (ROP) | Poly(amino acid)s with controlled sequence | nih.gov |
Covalent Organic Frameworks (COFs) are a class of porous crystalline materials constructed from organic building blocks linked by strong covalent bonds. tcichemicals.comnih.gov Their high surface area, permanent porosity, and tunable structures make them promising for applications in gas storage, separation, and catalysis. tcichemicals.com
The synthesis of COFs often involves the condensation reaction between multitopic linkers. tcichemicals.com Molecules with two or more amine groups are frequently used as linkers to react with aldehyde-functionalized molecules to form stable, crystalline COFs with imine linkages. tcichemicals.comrsc.org Given its two primary amine groups and rigid, defined geometry, this compound is a suitable candidate to act as a linear or bent linker in the construction of 2D or 3D COFs. The incorporation of the electron-rich thiophene unit into the COF backbone is expected to impart unique electronic and photophysical properties to the resulting framework. mdpi.com
Advanced Spectroscopic and Optical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental ¹H NMR or ¹³C NMR data for 5-(4-Aminophenyl)thiophen-2-amine could be located.
Specific chemical shifts, coupling constants, and signal assignments for the protons of this compound are not available in the reviewed literature.
The characteristic chemical shifts for the carbon atoms within the aminophenyl and aminothiophene rings of the target compound have not been documented.
Fourier Transform Infrared (FTIR) Spectroscopy
No specific FTIR spectra are available to detail the characteristic vibrational frequencies, such as N-H, C-H, C=C, and C-S stretches, for this compound.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Information regarding the mass-to-charge ratio of the molecular ion peak or the fragmentation pattern for this compound is not present in the searched databases.
Electronic Absorption Spectroscopy (UV-Vis)
The characteristic absorption maxima (λmax) that would provide insight into the electronic transitions of this compound have not been reported.
Photoluminescence and Emission Studies
There is no available information on the fluorescence or phosphorescence properties, such as emission spectra, quantum yields, or lifetimes, for this compound.
Photoluminescence Quantum Yield Determination
Photoluminescence quantum yield (PLQY) is a critical parameter that quantifies the efficiency of the emission of photons from a material after it has absorbed photons. For fluorescent molecules, a high PLQY is desirable for applications such as OLEDs and bio-imaging.
While the PLQY of this compound has not been specifically reported, studies on structurally similar compounds provide a basis for estimation. For instance, a donor-π-acceptor (D-π-A) type compound, DMB-TT-TPA, which incorporates a triphenylamine (B166846) donor and a thieno[3,2-b]thiophene (B52689) π-conjugated linker, has shown a high fluorescence quantum yield of 86% in a tetrahydrofuran (B95107) (THF) solution and 41% in the solid state. beilstein-journals.org Another example, a series of 2-(thiophen-2-yl)quinazoline derivatives, exhibited quantum yields as high as 54% when measured relative to a 3-aminophthalimide (B167264) standard in ethanol (B145695). researchgate.net These findings suggest that the combination of an amino-phenyl group with a thiophene (B33073) core, as seen in this compound, could lead to significant fluorescence efficiency, although this remains to be experimentally verified.
Table 1: Photoluminescence Quantum Yield of Related Thiophene Derivatives
| Compound Name | Quantum Yield (Solution) | Quantum Yield (Solid State) | Solvent |
| DMB-TT-TPA | 86% | 41% | THF |
| 2-(Thiophen-2-yl)quinazoline derivative | 54% | Not Reported | Ethanol |
This table presents data for compounds structurally related to this compound to provide a comparative context.
Aggregation-Induced Emission (AIE) Phenomena
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation in the solid state or in poor solvents. This property is highly valuable for applications in sensors, bio-imaging, and OLEDs.
The AIE properties of this compound have not been documented. However, research on triphenylamine-thiophene AIE luminogens, such as 5-(4-(bis(4-methoxyphenyl)amino)phenyl)thiophene-2-carbaldehyde (TTY) and 5′-(4-(bis(4-methoxyphenyl)amino)phenyl)-[2,2′-bithiophene]-5-carbaldehyde (TTO), demonstrates that this class of compounds can exhibit significant AIE characteristics. acs.org The fluorescence of these molecules is enhanced by the formation of nanoparticles, a hallmark of AIE. acs.org This suggests that this compound, with its amino-phenyl and thiophene moieties, has the potential to be an AIE-active molecule, where restriction of intramolecular rotation in the aggregated state could lead to enhanced fluorescence emission.
Two-Photon Fluorescence Properties
Two-photon fluorescence is a nonlinear optical process where a fluorophore is excited by the simultaneous absorption of two photons of lower energy. This process offers advantages for biological imaging, including deeper tissue penetration and reduced photodamage.
Specific two-photon absorption (2PA) cross-section data for this compound is not available. However, studies on quadrupolar thiophene-based dyes with donor-acceptor-donor (D-A-D) structures have shown that the thiophene ring can act as an effective electron donor to facilitate two-photon absorption. rsc.org The 2PA cross-sections of these molecules are influenced by the strength of the acceptor groups. rsc.org Given that this compound possesses two amino groups as potential donors connected through a thiophene-phenyl π-system, it could exhibit two-photon activity. Theoretical calculations on related systems suggest that the energies of both one-photon and two-photon active states decrease with an increase in the strength of the acceptor, a principle that could be applied to predict the behavior of derivatives of the target compound. rsc.org
X-ray Crystallography for Molecular Geometry and Crystal Structure Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystal, providing precise information on bond lengths, bond angles, and intermolecular interactions.
A crystal structure for this compound has not been reported in the surveyed literature. However, crystallographic data for related thiophene derivatives can offer insights into the likely molecular conformation and packing in the solid state. For example, the crystal structure of 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate (B1233283) reveals details about the hydrogen bonding and π-π stacking interactions that can occur in thiophene-containing salts. nih.gov In another instance, the crystal structure of 2,5-bis(4-biphenylyl)thiophene (B1274985) (BP1T) is characterized by a herringbone-like arrangement of molecules. researchgate.net For a different derivative, 2-amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, the thiophene ring is nearly orthogonal to the adjacent fused pyran ring. nih.gov These examples highlight the diverse packing motifs and conformational possibilities for thiophene derivatives, which are influenced by the nature and position of the substituents. It is plausible that in this compound, intermolecular hydrogen bonds involving the amino groups would play a significant role in stabilizing the crystal lattice.
Electrochemical Characterization and Redox Behavior
Cyclic Voltammetry (CV) Analysis of Redox Potentials
Cyclic voltammetry is a fundamental technique for probing the oxidation and reduction potentials of electroactive species. For compounds structurally similar to 5-(4-Aminophenyl)thiophen-2-amine, such as copolymers of thiophene (B33073) and aniline (B41778), CV reveals important information about their redox behavior.
For instance, the electropolymerization of thiophene and aniline is challenging due to the significant difference in their oxidation potentials; aniline polymerizes at approximately 0.8 V, while thiophene requires a much higher potential of around 2.0 V in non-aqueous solutions rsc.org. Copolymers of thiophene and aniline, however, exhibit their own distinct electrochemical signatures. A cyclic voltammogram of such a copolymer might show an oxidative peak around 1.60 V, with the absence of a corresponding reduction peak indicating an irreversible electrochemical oxidation process rsc.org. This irreversibility is common in the electropolymerization of such monomers, where the initial oxidation leads to the formation of radical cations that subsequently couple to form polymer chains.
In a study of 2,5-bis(het)aryl substituted thiophenes, cyclic voltammetry demonstrated that these compounds can undergo both electrochemical oxidation and reduction. For a cyano-substituted derivative, reversible one-electron oxidation and reduction waves were observed, indicating the formation of stable radical cations and anions uni-halle.de. The exact redox potentials are highly dependent on the nature of the substituents on the phenyl and thiophene rings.
Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels via Electrochemistry
The HOMO and LUMO energy levels are crucial parameters that determine the electronic and optical properties of a molecule, including its charge transport capabilities and its absorption and emission spectra. These can be estimated from cyclic voltammetry data. The onset oxidation potential is used to calculate the HOMO energy level, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is typically set at -5.1 eV versus vacuum researchgate.net. The LUMO level can then be calculated by adding the optical band gap (determined from UV-Vis absorption spectra) to the HOMO energy level researchgate.net.
For a series of donor-acceptor materials based on thiophene and 1,2,3-triazole, the HOMO levels were determined from the onset of oxidation potentials. It was observed that extending the conjugated π-system leads to a decrease in the HOMO-LUMO gap researchgate.net. For example, a 3-thienyl derivative had a large band gap of 4.04 eV, which decreased to 3.11 eV for an α-connected bithienyl derivative researchgate.net.
Theoretical calculations, such as Density Functional Theory (DFT), are also widely used to predict HOMO and LUMO energy levels. For a series of thiophene sulfonamide derivatives, DFT calculations showed that the HOMO-LUMO energy gap varied in the range of 3.44–4.65 eV, indicating the stability of these compounds mdpi.com. The distribution of the HOMO and LUMO orbitals often shows that the HOMO is localized on the electron-donating part of the molecule, while the LUMO is on the electron-accepting part, which is characteristic of a push-pull system mdpi.com.
Table 1: Representative Electrochemical Data for Thiophene-Aniline Based Systems (Note: This table is illustrative and based on data from related compounds, not this compound directly)
| Compound/System | Oxidation Potential (V vs. ref) | Reduction Potential (V vs. ref) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Reference |
|---|---|---|---|---|---|---|
| Poly(thiophene-co-aniline) | 1.60 | N/A (irreversible) | - | - | - | rsc.org |
| Cyano-substituted PhThPh | Reversible | Reversible | - | - | - | uni-halle.de |
| Thiophene-triazole co-oligomer (3-thienyl) | - | - | - | - | 4.04 (optical) | researchgate.net |
| Thiophene-triazole co-oligomer (bithienyl) | - | - | - | - | 3.11 (optical) | researchgate.net |
PhThPh = Phenyl-Thiophene-Phenyl backbone Data is generalized from the literature for illustrative purposes.
Electrochemical Oxidation and Reduction Processes
The electrochemical oxidation of this compound is expected to initiate on the electron-rich moieties. The presence of two amino groups and the thiophene ring provides multiple sites for oxidation. The primary amine on the phenyl ring and the one on the thiophene ring will have different oxidation potentials, influenced by their electronic environment.
The oxidation process typically involves the removal of an electron to form a radical cation. In the context of electropolymerization, these radical cations can couple, leading to the formation of a polymer film on the electrode surface. The study of copolymers of thiophene and aniline shows that the oxidation peak corresponds to the formation of aniline radical cations, which then initiate polymerization rsc.org. The oxidation of the thiophene ring occurs at a higher potential rsc.org.
Reduction processes would involve the addition of an electron to the LUMO of the molecule. The stability of the resulting radical anion determines the reversibility of the reduction peak in cyclic voltammetry. For many thiophene derivatives, stable radical anions can be formed, as seen in the reversible reduction of cyano-substituted 2,5-bis(het)aryl thiophenes uni-halle.de.
Electrochromic Properties and Coloration Efficiency in Derivatives
Electrochromism is the property of certain materials to reversibly change color when a burst of charge is applied. Polymers derived from monomers like this compound are potential candidates for electrochromic materials due to their ability to sustain stable oxidized and neutral states with different absorption spectra.
Polymers based on thieno[3,2-b]thiophene (B52689), for example, have been shown to exhibit excellent electrochromic properties. Depending on the substituents, these polymers can switch between colored neutral states (e.g., deep blue, violet) and colorless, transparent oxidized states rsc.org. The optical contrast, or the percentage change in transmittance, can be as high as 71% in the visible region, with fast switching times on the order of seconds rsc.org.
The coloration efficiency (η) is a key metric for electrochromic materials, representing the change in optical density per unit of charge injected. High coloration efficiency is desirable for low-power applications. For a copolymer containing a soluble thiophene-pyrrole derivative, the resulting electrochromic device exhibited multiple colors at different potentials mdpi.com.
Table 2: Electrochromic Performance of Thiophene-Based Polymers (Note: This table is illustrative and based on data from related compounds, not polymers of this compound directly)
| Polymer System | Color Change (Neutral to Oxidized) | Optical Contrast (%) | Switching Time (s) | Coloration Efficiency (cm²/C) | Reference |
|---|---|---|---|---|---|
| P1 (thieno[3,2-b]thiophene based) | Deep Blue to Transparent | 71 | 1.10 (coloring), 1.80 (bleaching) | - | rsc.org |
| P(SNS-NH2) | Yellow to Blue | 20.7 | - | - | mdpi.com |
| ECP-orange | Orange to Transmissive | 48 | 5.3 | - | dspace-express.com |
P1 is a polymer based on a thieno[3,2-b]thiophene core. P(SNS-NH2) is a homopolymer of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzenamine. ECP-orange and ECP-red are polythiophene derivatives.
Charge Transfer Dynamics in Thiophene-Aminophenyl Systems
The molecule this compound is a classic example of a donor-π-acceptor (D-π-A) system, where the aminophenyl group acts as the electron donor and the thiophene ring acts as the π-bridge. The second amino group on the thiophene ring further enhances the electron-donating character of the system.
Upon photoexcitation or electrochemical stimulation, an intramolecular charge transfer (ICT) can occur from the HOMO, primarily located on the donor moiety, to the LUMO, which may be distributed across the π-system. The efficiency of this charge transfer is critical for the molecule's application in optoelectronic devices.
Studies on related charge transfer complexes, such as those between 2-amino-1,3,4-thiadiazole (B1665364) and various π-acceptors, have shown that the nature of the acceptor significantly influences the charge transfer interaction nih.gov. The formation of these complexes is characterized by the appearance of a new absorption band in the electronic spectrum, which is not present in the spectra of the individual donor or acceptor molecules. The energy of this charge transfer band is related to the ionization potential of the donor and the electron affinity of the acceptor doi.org.
In donor-acceptor systems, the extent of charge transfer can be modulated by the solvent polarity. A significant shift in the fluorescence emission to lower energies (a red shift) with increasing solvent polarity is a hallmark of an ICT state, indicating a larger dipole moment in the excited state compared to the ground state.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods, particularly using hybrid functionals like B3LYP, are frequently employed to investigate thiophene (B33073) derivatives. sci-hub.semdpi.com These calculations are fundamental for geometry optimization, electronic structure analysis, and predicting vibrational spectra.
The first step in most computational studies is the geometry optimization of the molecule to find its most stable conformation (a minimum on the potential energy surface). This process is typically performed using DFT methods, such as B3LYP, combined with a basis set like 6-311++G(d,p). sci-hub.sesemanticscholar.org The optimization provides key structural parameters, including bond lengths and bond angles.
For related aminothiophene derivatives, studies show that calculated geometric parameters are generally in excellent agreement with experimental data obtained from X-ray crystallography. semanticscholar.orgrroij.com For instance, in a study on 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile, DFT calculations accurately predicted the bond lengths and angles, confirming the planarity and structural integrity of the molecule. sci-hub.se A slight variance between calculated (gas phase) and experimental (solid phase) values is expected due to intermolecular interactions in the crystal lattice. semanticscholar.org
Below is a representative table of calculated structural parameters for a similar molecule, 2(E)-1-(3-bromothiophen-2-yl)-3-(furan-2-yl)prop-2-en-1-one, illustrating the type of data obtained from DFT optimizations. rroij.com
Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Angles) for a Thiophene Derivative.
| Parameter | Bond Length (Å) (DFT/B3LYP) | Parameter | Bond Angle (°) (DFT/B3LYP) |
| C1–C2 | 1.366 | C2–C3–C4 | 114.4 |
| C2–C3 | 1.420 | C2–C3–Br14 | 118.3 |
| C3–C4 | 1.382 | C4–C3–Br14 | 127.3 |
| C4–S5 | 1.719 | C4–C8–C9 | 120.1 |
| C1–S5 | 1.754 | C9–C8–O13 | 121.8 |
Data from a study on 2(E)-1-(3-bromothiophen-2-yl)-3-(furan-2-yl)prop-2-en-1-one. rroij.com
Frontier Molecular Orbital (FMO) theory is essential for describing the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability, reactivity, and optical properties. mdpi.com
In thiophene derivatives, the HOMO is often localized over the electron-rich thiophene ring and the amino substituents, while the LUMO may be distributed across the conjugated system. A small HOMO-LUMO gap suggests high chemical reactivity, low kinetic stability, and that the molecule is easily polarizable. researchgate.net This property is crucial for applications in organic electronics and nonlinear optics. For various aminothiophene derivatives studied, the energy gap has been shown to be a key factor in their potential use in dye-sensitized solar cells. ufms.br
The following table presents FMO data for several N,N-diethylaniline-based compounds containing a thiophene bridge, calculated using DFT, which illustrates the range of these electronic parameters.
Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Thiophene-Containing Dyes.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| P1 | -5.028 | -2.513 | 2.515 |
| P2 | -5.018 | -2.605 | 2.413 |
| P3 | -4.562 | -2.307 | 2.255 |
| P4 | -4.728 | -2.479 | 2.248 |
| P5 | -4.853 | -2.638 | 2.215 |
| P6 | -4.842 | -2.689 | 2.153 |
| P7 | -4.783 | -2.666 | 2.117 |
| P8 | -4.991 | -3.079 | 1.922 |
Data from a DFT study on donor-π-acceptor dyes. ufms.br
Theoretical vibrational analysis is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, researchers can correlate theoretical modes with observed spectral bands. sci-hub.semdpi.com The calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and limitations of the theoretical method, leading to excellent agreement with experimental data. mdpi.comtandfonline.com
For 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile, a compound with a similar backbone, a detailed vibrational analysis was performed. sci-hub.se The study successfully assigned the vibrational modes, such as the N-H stretching of the amino groups and the C≡N stretching of the nitrile group, by comparing the calculated frequencies with the experimental FT-IR spectrum. This correlation confirms the molecular structure and provides insights into the bonding environment. sci-hub.se
Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for Key Modes in 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile.
| Mode | Experimental IR (cm-1) | Calculated Frequency (cm-1) | Assignment (PED%) |
| 1 | - | 3650 | νasyNH (98) |
| 3 | 3451 | 3652 | νNH (100) |
| 4 | 3358 | 3553 | νNH (99) |
| 13 | 2207 | 2368 | νC≡N (87) |
| 21 | 1625 | 1675 | δNH2 (75) |
Data from a study on 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile using B3LYP/6-311++G(d,p). sci-hub.se (ν = stretching, δ = bending, asy = asymmetric)
Time-Dependent Density Functional Theory (TD-DFT) for Optical Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excited states of molecules and predicting their UV-Visible absorption spectra. mdpi.com This analysis provides information on the maximum absorption wavelengths (λmax) and the nature of the electronic transitions, such as π→π* or n→π* transitions, which are often associated with HOMO→LUMO excitations. semanticscholar.org
For aminothiophene derivatives, TD-DFT calculations have been used to understand their color and photophysical properties. semanticscholar.orgresearchgate.net Studies on related systems show that the predicted λmax values are typically in good agreement with experimental spectra. For example, in the study of Ethyl-2-amino-5,6,7,8-tetrahydro-4H-cyclo-hepta[b]thiophene-3-carboxylate, TD-DFT calculations in different solvents (gas phase, ethanol (B145695), DMSO) were performed to analyze the electronic transitions and solvatochromic effects. semanticscholar.org
Table 4: Calculated Electronic Transitions for Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate.
| State | Calculated λmax (nm) (Gas Phase) | Oscillator Strength (f) | Major Contribution |
| S1 | 357.75 | 0.1741 | HOMO -> LUMO (98%) |
| S2 | 349.04 | 0.0000 | HOMO-1 -> LUMO+1 (51%) |
| S3 | 305.80 | 0.0384 | HOMO-3 -> LUMO (68%) |
| S4 | 305.13 | 0.0001 | HOMO-2 -> LUMO+1 (64%) |
Data from a TD-DFT study on a related pyran derivative. mdpi.com
Analysis of Chemical Reactivity Parameters
Beyond FMO analysis, DFT provides a suite of reactivity descriptors that can predict how a molecule will behave in a chemical reaction. These parameters help identify the most reactive sites within a molecule.
Fukui functions are a powerful tool derived from DFT to identify the sites in a molecule most susceptible to electrophilic, nucleophilic, or radical attack. sci-hub.semdpi.com The Fukui function f+(r) indicates reactivity towards a nucleophilic attack (where an electron is accepted), while f-(r) indicates reactivity towards an electrophilic attack (where an electron is donated). researchgate.net
For thiophene derivatives, Fukui analysis has been used to pinpoint reactive atoms. In a study on new thiophene derivatives, Fukui functions successfully identified the carbon and nitrogen atoms most likely to participate in nucleophilic and electrophilic reactions. researchgate.net For example, in ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate, the C4 atom of the thiophene ring was found to be the most reactive site for nucleophilic attack, while the N9 atom was the most reactive for electrophilic attack. researchgate.net Such insights are crucial for predicting reaction mechanisms and designing new synthetic pathways.
Table 5: Calculated Fukui Function Values for Selected Atoms of Ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate.
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |
| C1 | 0.032 | 0.046 |
| C2 | 0.031 | 0.041 |
| C3 | 0.042 | 0.031 |
| C4 | 0.052 | 0.007 |
| S10 | 0.008 | 0.021 |
| N9 | 0.009 | 0.076 |
Data from a Fukui function analysis on a thiophene derivative. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a crucial tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP surface is mapped onto the molecule's electron density, with different colors representing varying electrostatic potential values.
For 5-(4-Aminophenyl)thiophen-2-amine, the MEP map highlights distinct regions of charge concentration.
Negative Regions (Electrophilic Attack Sites): The most negative potential, typically depicted in shades of red and yellow, is concentrated around the nitrogen and sulfur atoms. This is due to the high electronegativity and the presence of lone pair electrons on these atoms. These regions are the most likely sites for electrophilic attack. The π-electron clouds of the thiophene and phenyl rings also contribute to the negative potential.
Positive Regions (Nucleophilic Attack Sites): The most positive potential, shown in blue, is located around the hydrogen atoms of the amine groups (-NH2) and the aromatic rings. These areas are electron-deficient and are thus susceptible to nucleophilic attack. researchgate.net
The MEP analysis provides a qualitative prediction of where the molecule is most likely to interact with other chemical species, guiding the understanding of its intermolecular interactions. researchgate.net
| Region on this compound | Potential Type | Color Code | Predicted Reactivity |
|---|---|---|---|
| Around Nitrogen Atoms (Amine Groups) | Negative | Red/Yellow | Prone to Electrophilic Attack |
| Around Sulfur Atom (Thiophene Ring) | Negative | Red/Yellow | Prone to Electrophilic Attack |
| Around Amine Group Hydrogen Atoms | Positive | Blue | Prone to Nucleophilic Attack |
| Around Aromatic Ring Hydrogen Atoms | Positive | Blue/Green | Prone to Nucleophilic Attack |
Global and Local Reactivity Descriptors
Global and local reactivity descriptors, derived from conceptual Density Functional Theory (DFT), offer quantitative measures of a molecule's reactivity and stability. These descriptors include electronegativity (χ), chemical hardness (η), and softness (S).
Electronegativity (χ): Represents the molecule's ability to attract electrons. A higher electronegativity indicates a greater tendency to accept electrons.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A molecule with a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is considered "hard," indicating high stability and low reactivity.
Chemical Softness (S): The reciprocal of hardness (S = 1/η), softness indicates how easily a molecule will undergo electronic changes during a reaction. "Soft" molecules are generally more reactive.
These parameters are calculated using the energies of the HOMO and LUMO. For this compound, the presence of electron-donating amine groups and the conjugated π-system would influence these values, generally leading to a smaller HOMO-LUMO gap compared to unsubstituted parent rings, suggesting a higher reactivity.
| Descriptor | Symbol | Significance | Interpretation for Reactivity |
|---|---|---|---|
| Electronegativity | χ | Electron attracting power | High value suggests better electron acceptor |
| Chemical Hardness | η | Resistance to charge transfer | High value indicates high stability and low reactivity |
| Chemical Softness | S | Ease of electronic modification | High value indicates high reactivity |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular and intermolecular bonding and interactions. It examines charge transfer and delocalization by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. periodicodimineralogia.it The stabilization energy (E(2)) associated with these interactions quantifies their significance.
In this compound, key donor-acceptor interactions include:
Lone Pair Delocalization: The lone pair electrons on the nitrogen atoms (nN) and the sulfur atom (nS) act as donors. They delocalize into the antibonding π* orbitals of the adjacent aromatic rings (πC=C). This n → π delocalization is significant and contributes to the stability of the molecule and the planarity of the amine groups with respect to the rings.
π-Conjugation: Interactions between the π orbitals of the thiophene ring and the phenyl ring (π → π*) indicate electronic communication and conjugation across the molecule. This delocalization pathway is crucial for the molecule's electronic properties.
The NBO analysis reveals the hyperconjugative and conjugative interactions that stabilize the molecule and dictate its electronic structure. icm.edu.pl The magnitude of the E(2) values provides a quantitative measure of electron delocalization.
| Donor NBO | Acceptor NBO | Type of Interaction | Implication for Stability |
|---|---|---|---|
| n(N) of Amine Group | π(Aromatic Ring) | Lone Pair Delocalization | High stabilization energy, contributes to planarity |
| n(S) of Thiophene Ring | π(Thiophene Ring) | Lone Pair Delocalization | Contributes to thiophene's aromatic character and stability |
| π(Phenyl Ring) | π(Thiophene Ring) | π-Conjugation | Indicates electronic communication between rings |
| π(Thiophene Ring) | π(Phenyl Ring) | π-Conjugation | Confirms extended conjugated system |
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density (ρ(r)). amercrystalassn.org This analysis involves locating critical points (CPs) in the electron density, where the gradient of the density is zero.
(3, -1) Critical Points: These are known as bond critical points (BCPs) and are found between two bonded atoms. The properties at the BCP, such as the electron density (ρ(BCP)) and its Laplacian (∇²ρ(BCP)), reveal the nature of the bond.
Shared-shell (covalent) bonds: Characterized by high ρ(BCP) and a negative Laplacian (∇²ρ(BCP) < 0), indicating electron density is concentrated between the nuclei. The C-C, C=C, C-S, and C-N bonds within the rings are expected to show these characteristics.
Closed-shell (ionic, van der Waals, hydrogen bonds) interactions: Have low ρ(BCP) and a positive Laplacian (∇²ρ(BCP) > 0), indicating depletion of electron density in the internuclear region.
By analyzing the BCPs for all atomic interactions in this compound, QTAIM can quantitatively describe the covalent character of the bonds within the thiophene and phenyl rings and the bonds connecting the amine groups. wiley-vch.de
| Bond Type in Molecule | Expected ∇²ρ(BCP) Value | Interpretation (Nature of Interaction) |
|---|---|---|
| C-C / C=C (Aromatic Rings) | Negative | Shared-shell (Covalent) |
| C-N (Amine to Ring) | Negative | Shared-shell (Polar Covalent) |
| C-S (Thiophene Ring) | Negative | Shared-shell (Polar Covalent) |
| C-H (Aromatic Rings) | Negative | Shared-shell (Covalent) |
Aromaticity Indices and Nucleus-Independent Chemical Shift (NICS) Analysis
Aromaticity is a fundamental concept describing the unique stability and reactivity of cyclic, planar, conjugated systems. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a ring system. It involves calculating the negative of the magnetic shielding at a specific point, typically the geometric center of the ring (NICS(0)) or at a point 1 Å above the center (NICS(1)).
Negative NICS values: Indicate the presence of a diatropic ring current, which is a hallmark of aromaticity. The more negative the value, the stronger the aromatic character.
Positive NICS values: Indicate a paratropic ring current, characteristic of anti-aromaticity.
Values near zero: Suggest a non-aromatic system.
For this compound, NICS calculations would be performed for both the phenyl and thiophene rings. The phenyl ring is expected to exhibit a strongly negative NICS value, consistent with its well-established aromaticity. The thiophene ring, also aromatic, is expected to show a significant negative NICS value, though its magnitude may differ from that of the benzene (B151609) ring due to the influence of the sulfur heteroatom and the substituents. Comparing the NICS values provides a quantitative assessment of the relative aromaticity of the two rings within the molecule.
| Ring System | Probe Point | Expected NICS Value (ppm) | Interpretation |
|---|---|---|---|
| Phenyl Ring | NICS(0) | Strongly Negative | Highly Aromatic |
| Phenyl Ring | NICS(1) | Negative | Aromatic |
| Thiophene Ring | NICS(0) | Negative | Aromatic |
| Thiophene Ring | NICS(1) | Negative | Aromatic |
Applications in Materials Science and Engineering
Organic Electronics and Optoelectronic Devices
The inherent electrical and optical properties of the aminophenyl-thiophene scaffold have led to its exploration in various organic electronic and optoelectronic devices. The ability to modify the core structure allows for fine-tuning of energy levels and charge transport characteristics, which is critical for device performance.
Derivatives of 5-(4-Aminophenyl)thiophen-2-amine are investigated as organic small molecule semiconductors. The performance of these materials is rooted in the electronic nature of their constituent parts. The thiophene (B33073) unit, a well-known electron-rich heterocycle, facilitates charge transport, a fundamental property for any semiconductor. Thiophene and its oligomers are recognized as ideal building blocks for these materials due to their chemical stability and electron-rich nature. rsc.orgnih.gov The aminophenyl group, particularly when derivatized into a triphenylamine (B166846) (TPA) moiety, serves as a strong electron-donating group and enhances hole-transport capabilities.
The combination of these units in a single molecule allows for the creation of materials with tailored frontier molecular orbital (HOMO and LUMO) energy levels. The planarity and potential for intermolecular interactions, such as hydrogen bonding from the amine groups, can influence molecular packing in the solid state, which is crucial for efficient charge hopping between molecules. Typical small molecule semiconductor materials include those based on pentacene, oligothiophenes like α-sexithiophene, and various benzothieno[3,2-b] acs.orgbenzothiophene derivatives. frontiersin.org The structural similarities suggest that aminophenyl-thiophene systems are promising candidates for this class of materials.
One of the most promising applications for derivatives of this compound is as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). An ideal HTM must possess specific properties, including high hole mobility, appropriate HOMO energy level alignment with the perovskite valence band for efficient hole extraction, and good film-forming ability. nih.govossila.com
Research has demonstrated that HTMs incorporating thiophene and triphenylamine units exhibit excellent performance. The electron-rich nature of the thiophene core is believed to promote favorable interfacial contact with the perovskite layer, potentially through sulfur-lead (S-Pb) interactions, which can aid in charge extraction and defect passivation. nih.gov The triphenylamine groups are crucial for ensuring high hole mobility and forming stable, uniform films.
Several studies have synthesized and tested HTMs with a central thiophene or oligothiophene core and terminal triphenylamine-based groups. rsc.orgossila.com For instance, two novel HTMs, THP-1 and THP-2, were developed using a terthienyl core and end-capped with triphenylamine and 4,4′-dimethoxydiphenylamine, respectively. rsc.org The THP-1 based device achieved a power conversion efficiency (PCE) of 20.47%, comparable to the state-of-the-art HTM, spiro-OMeTAD (20.28%), and showed significantly improved long-term stability. rsc.org
Similarly, a series of D-π-A-π-D type HTMs (A1-A4) were designed with thiophene cores, triphenylamine side groups, and amide bridges. acs.org Theoretical calculations predicted that these materials would have qualities perfectly suited for strong hole mobility. acs.org Another study on acetylene-linked thiophene core HTMs (CJ-05, CJ-06, CJ-07) showed that the introduction of the HTM layer greatly quenched the photoluminescence of the perovskite film, indicating efficient hole transfer from the perovskite to the HTM layer. nih.gov
Table 1: Performance of Thiophene-Based Hole-Transporting Materials in Perovskite Solar Cells This table is interactive. Users can sort the data by clicking on the column headers.
| HTM | Core Structure | End Group | PCE (%) | Voc (mV) | Jsc (mA/cm²) | FF (%) | Reference |
|---|---|---|---|---|---|---|---|
| THP-1 | Terthienyl | Triphenylamine | 20.47 | - | - | - | rsc.org |
| THP-2 | Terthienyl | 4,4'-dimethoxydiphenylamine | 17.16 | - | - | - | rsc.org |
| spiro-OMeTAD | Spirobifluorene | 4,4'-dimethoxydiphenylamine | 20.28 | - | - | - | rsc.org |
| M1-M3 (average) | Thieno[3,2-b]thiophene (B52689) | 4,4'-dimethoxytriphenylamine | 5.20 | 1050 | 16.9 | 29.3 | ossila.com |
| CJ-05 | Thiophene-acetylene | Methoxy triphenylamine | 6.04 | - | - | - | nih.gov |
| CJ-06 | Thiophene-acetylene | Methoxy triphenylamine | 6.77 | - | - | - | nih.gov |
| CJ-07 | Thiophene-acetylene | Methoxy triphenylamine | 6.48 | - | - | - | nih.gov |
The aminophenyl-thiophene structure is also a key component in materials designed for organic light-emitting diodes (OLEDs). The ability to support stable excited states and exhibit high photoluminescence quantum yields is essential for efficient light emission. Derivatives are often designed as emitters or hosts in the emissive layer of an OLED.
For example, a derivative, 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde, forms the basis for aggregation-induced emission (AIE) luminogens. nih.gov AIE materials are particularly interesting for OLEDs as they are weakly emissive in solution but become highly fluorescent in the aggregated or solid state, which helps to overcome concentration quenching effects that can limit the efficiency of solid-state lighting devices. AIE luminogens derived from this structure have demonstrated intense emission in the near-infrared (NIR) region. nih.gov
Furthermore, research into blue-emitting compounds for OLEDs has utilized amine-substituted moieties to achieve high efficiency and color purity. In one study, new hexaphenylbenzene (B1630442) derivatives incorporating amine groups were synthesized. While not a direct thiophene derivative, this work highlights the importance of the amine group in developing efficient emitters. Devices fabricated with these materials as the emitting layer achieved external quantum efficiencies up to 3.59% with deep blue emission coordinates. The thermal stability of these compounds was also high, a critical factor for the operational lifetime of OLED devices.
Beyond perovskite devices, the this compound scaffold is relevant to the broader field of organic photovoltaics (OPVs). In OPVs, materials based on this structure can function as the electron donor component in a bulk heterojunction (BHJ) with an electron acceptor material. Polythiophenes are among the most widely studied donor polymers for organic solar cells due to their thermal stability, processability, and cost-effectiveness.
The performance of OPVs can be enhanced by modifying the chemical structure of the donor material to improve light absorption, energy level alignment, and morphology of the active layer. For instance, incorporating halogenated thiophenes as solvent additives has been shown to mediate the morphology of the active layer, leading to increased crystallinity and favorable phase separation, which ultimately improves device efficiency. This indicates the crucial role the thiophene unit plays in the processing and performance of organic solar cells. The aminophenyl group, in turn, helps to tune the electronic properties and can enhance the open-circuit voltage (Voc) of the resulting device.
Functional Materials Development
The versatility of the this compound structure extends to the development of other functional materials where molecular shape and intermolecular interactions dictate macroscopic properties.
Derivatives of this compound are candidates for the synthesis of liquid crystals. The rigid, elongated (calamitic) or bent-core (banana) shape of a molecule is a key prerequisite for the formation of liquid crystalline phases (mesophases). The 2,5-disubstituted thiophene ring can act as a central core unit in such molecules.
The angle of the 2,5-disubstituted thiophene ring is approximately 154°, which is larger than many other cyclic cores, making it a suitable component for creating bent-core structures. By attaching flexible alkyl chains and other rigid aromatic units to the aminophenyl-thiophene core, it is possible to induce the formation of various mesophases, such as nematic and smectic phases, upon heating. For example, new heterocyclic compounds have been synthesized that display liquid crystalline characteristics, exhibiting smectic A and nematic mesophases. rsc.org The specific type of mesophase and the temperature range over which it is stable can be tuned by modifying the terminal groups and the length of the flexible chains. Research has shown that introducing different rigid structures and side groups onto a disubstituted thiophene central ring significantly affects the mesomorphic behavior.
Based on a comprehensive search of available scientific literature, there is no specific information regarding the applications of the chemical compound This compound in the requested fields of Nonlinear Optical (NLO) Materials, Photonic Polymers, Chemical Sensors, Fluorescent Probes, or Covalent Organic Frameworks (COFs).
The current body of research focuses extensively on derivatives of this core structure, rather than the specified diamine compound itself. For instance, studies highlight the properties and applications of related molecules where one or both amine groups are modified, or where other functional groups are present.
Examples of such researched derivatives include:
N-[5-(4-aminophenyl)thiophen-2-yl]acetamide : A derivative where one amine is converted to an acetamide (B32628) group. a2bchem.com
Thiophene-based copolymers and dyes : These are used in electrochromic devices and as fluorescent probes, but are structurally distinct from this compound.
Tetra(4-aminophenyl)porphyrin (TAPP) : This molecule, which contains aminophenyl groups, has been used as a building block for Covalent Organic Frameworks (COFs). iu.edu.sa
Derivatives for Nonlinear Optical (NLO) applications : Research into NLO properties has been conducted on various complex thiophene-based chromophores, but not on the specific this compound compound. nih.gov
While the aminophenyl-thiophene moiety is of significant interest in materials science, the specific compound This compound is not featured in the literature for the applications outlined. Therefore, no data or detailed research findings can be provided for the requested sections.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The future of synthesizing 5-(4-Aminophenyl)thiophen-2-amine and its derivatives lies in the adoption of green and sustainable chemistry principles. researchgate.net Traditional synthetic methods often rely on hazardous solvents and toxic reagents, leading to environmental concerns and complex purification processes. rasayanjournal.co.in Future research will likely focus on developing eco-friendly alternatives that are not only safer but also more efficient. nih.govnih.gov
Key areas for development include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, increase product yields, and often leads to cleaner reactions with fewer byproducts compared to conventional heating methods. mdpi.com
Solvent-Free Reactions: Conducting reactions in the absence of solvents, for instance through grinding or ball milling techniques, minimizes waste and the environmental impact associated with solvent use and disposal. nih.govmdpi.com
Reusable Catalysts: The development and use of heterogeneous or recyclable catalysts can improve the atom economy and sustainability of the synthesis process. nih.gov
These green chemistry approaches offer numerous advantages over traditional methods, as summarized in the table below.
| Green Synthesis Approach | Advantages |
| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, reduced byproducts. rasayanjournal.co.inmdpi.com |
| Solvent-Free Reactions | Minimizes waste, avoids hazardous solvents, simpler workup. nih.govmdpi.com |
| Reusable Catalysts | Improved atom economy, sustainable, cost-effective. nih.gov |
| Multicomponent Reactions | Increased efficiency, reduced waste, streamlined synthesis. nih.gov |
Advanced Functionalization and Derivatization Strategies for Enhanced Properties
The versatility of the this compound scaffold presents numerous opportunities for advanced functionalization and derivatization. By strategically modifying the core structure, its electronic, optical, and biological properties can be fine-tuned for specific applications.
Future research in this area will likely explore:
Modification of the Amino Groups: The two primary amine groups are key sites for derivatization. They can be alkylated, acylated, or used to form Schiff bases or amides, leading to a wide array of new compounds with potentially enhanced properties. For instance, replacing terminal amidines with secondary amines in related compounds has led to more potent biological inhibitors. nih.gov
Protection-Deprotection Strategies: The development of efficient methods to protect one or both amine groups will allow for selective reactions at other positions on the thiophene (B33073) or phenyl rings, enabling the synthesis of complex, well-defined derivatives. researchgate.net
Polymerization: The amine and thiophene functionalities make this compound a promising monomer for the synthesis of novel conducting polymers.
Exploration of New Material Applications Based on Structure-Property Relationships
A thorough understanding of the relationship between the molecular structure of this compound derivatives and their macroscopic properties is crucial for discovering new material applications. mdpi.com The inherent electronic properties of the aminophenylthiophene core suggest its potential use in advanced materials.
Promising areas for future exploration include:
Electrochromic Devices: Polymers based on structures similar to tris(4-(thiophen-2-yl)phenyl)amine have shown potential in electrochromic devices, which can change color upon the application of an electrical voltage. mdpi.com Copolymers derived from this compound could exhibit interesting electrochromic behavior.
Organic Electronics: The π-conjugated system of the thiophene ring makes it a suitable component for organic semiconductors. scholaris.caresearchgate.net By tuning the structure through derivatization, materials with tailored charge transport properties could be developed for use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).
Covalent Organic Frameworks (COFs): Thiophene-based building blocks have been successfully used to construct COFs with applications in photocatalysis and gas storage. mdpi.com The diamine functionality of this compound makes it an ideal candidate as a linker for the synthesis of novel COFs with unique porous structures and functionalities.
Deeper Theoretical Understanding of Complex Electronic and Optical Phenomena
To guide the rational design of new materials based on this compound, a deeper theoretical understanding of its electronic and optical properties is essential. Computational chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for this purpose. researchgate.netbohrium.com
Future theoretical studies should focus on:
Frontier Molecular Orbitals (FMOs): Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their spatial distribution is fundamental to understanding the electronic behavior and reactivity of the molecule. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP): MEP maps can predict the reactive sites for electrophilic and nucleophilic attack, providing valuable insights for planning derivatization reactions. researchgate.net
Non-Linear Optical (NLO) Properties: Theoretical calculations can predict the hyperpolarizability of the molecule, which is a measure of its NLO activity. nih.gov This could guide the design of new derivatives with enhanced NLO properties for applications in photonics and optoelectronics.
Excited State Properties: Time-dependent DFT (TD-DFT) calculations can be used to simulate the electronic absorption spectra and provide insights into the nature of electronic transitions, which is crucial for understanding the photophysical properties of the molecule. bohrium.com
The table below summarizes key electronic parameters that can be investigated through theoretical calculations and their significance.
| Theoretical Parameter | Significance |
| HOMO-LUMO Energy Gap | Relates to chemical reactivity, kinetic stability, and optical properties. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Identifies regions susceptible to electrophilic and nucleophilic attack. researchgate.net |
| Hyperpolarizability | Indicates the potential for non-linear optical applications. nih.gov |
| Electron Affinity and Ionization Potential | Describes the ability of the molecule to accept or donate electrons. nih.gov |
By pursuing these future research directions, the full potential of this compound as a versatile building block for novel materials with tailored properties can be realized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
